

# A Comparative Guide to In Vitro Dissolution Testing of Eudragit RS Coated Tablets

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Eudragit RS**

Cat. No.: **B1200404**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro dissolution performance of **Eudragit RS** coated tablets, supported by experimental data from various studies. It delves into the critical factors influencing drug release, compares **Eudragit RS** with alternative polymers, and offers detailed experimental protocols for reproducible testing.

## Executive Summary

**Eudragit RS**, a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups, is a widely utilized polymer for creating sustained-release coatings for solid dosage forms. Its permeability is low and pH-independent, making it suitable for controlled drug delivery over an extended period.<sup>[1][2]</sup> The dissolution profile of **Eudragit RS** coated tablets is significantly influenced by the choice and concentration of plasticizers, the coating thickness, and the combination with other polymers. This guide will explore these aspects in detail, providing a comparative analysis to aid in formulation development.

## Performance Comparison: Eudragit RS vs. Alternatives

The selection of a coating polymer is a critical determinant of a drug's release profile. Here, we compare the dissolution characteristics of tablets coated with **Eudragit RS** against those

coated with Eudragit RL and combinations thereof. Eudragit RL exhibits higher permeability than **Eudragit RS** due to a greater number of quaternary ammonium groups, leading to faster drug release.[3]

Table 1: Comparative Dissolution Data of Valsartan Tablets with Different Eudragit Coatings

| Coating Polymer(s)        | Coating Level (%) | Time (hours) | Cumulative Drug Release (%) |
|---------------------------|-------------------|--------------|-----------------------------|
| Eudragit RS               | 5                 | 6            | 10.3 ± 0.31                 |
| 10                        | 85.24 ± 4.0       |              |                             |
| 10                        | 6                 | 1.64 ± 0.5   |                             |
| 10                        | 23.50 ± 3.2       |              |                             |
| 15                        | 6                 | 2.20 ± 0.4   |                             |
| 10                        | 8.87 ± 3.2        |              |                             |
| Eudragit RS:RL<br>(50:50) | 5                 | 6            | 53.52 ± 2.8                 |
| 10                        | 101.27 ± 3.0      |              |                             |
| 10                        | 6                 | 22.06 ± 2.13 |                             |
| 10                        | 63.67 ± 3.5       |              |                             |
| 15                        | 6                 | 15.72 ± 2.4  |                             |
| 10                        | 42.57 ± 2.9       |              |                             |
| Eudragit RS:RL<br>(80:20) | 5                 | 6            | 20.19 ± 2.02                |
| 10                        | 72.58 ± 3.9       |              |                             |
| 10                        | 6                 | 17.73 ± 1.94 |                             |
| 10                        | 49.26 ± 3.5       |              |                             |
| 15                        | 6                 | 13.75 ± 2.3  |                             |
| 10                        | 39.57 ± 2.6       |              |                             |

Source: Adapted from a comparative study on valsartan tablets.[\[4\]](#)

The data clearly indicates that as the coating level of **Eudragit RS** increases, the drug release is significantly retarded.[\[4\]](#) The inclusion of the more permeable Eudragit RL in the coating

formulation leads to a faster and more complete drug release.[\[4\]](#)

## The Influence of Plasticizers on Dissolution

Plasticizers are essential additives in film coating to ensure flexibility and prevent cracking.[\[5\]](#) However, they can also significantly impact the drug release profile. The following data compares the effect of two common plasticizers, Triethyl Citrate (TEC) and Polyethylene Glycol (PEG) 6000, on the dissolution of diclofenac sodium pellets coated with **Eudragit RS 30 D**.

Table 2: Effect of Plasticizer Type and Concentration on Diclofenac Sodium Release

| Plasticizer   | Plasticizer<br>Concentration (%)<br>w/w of Eudragit RS<br>30 D) | Time (hours) | Cumulative Drug<br>Release (%)         |
|---------------|-----------------------------------------------------------------|--------------|----------------------------------------|
| TEC           | 10                                                              | 2            | ~5                                     |
| 10            | ~12                                                             |              |                                        |
| 24            | ~70                                                             |              |                                        |
| PEG 6000      | Not specified                                                   | 10           | ~30                                    |
| 24            | 98.35 ± 2.35                                                    |              |                                        |
| Unplasticized | 0                                                               | -            | Higher drug release<br>due to cracking |

Source: Adapted from a study on the effect of plasticizers on diclofenac sodium pellets.[\[5\]](#)

Formulations containing PEG 6000 showed a much faster drug release compared to those with TEC.[\[5\]](#)[\[6\]](#) The study also noted that an unplasticized coating led to cracking and consequently, a higher rate of drug release.[\[5\]](#) Increasing the concentration of TEC was found to decrease the drug release rate.[\[5\]](#)

## Experimental Protocols

Reproducibility of in vitro dissolution studies is paramount. Below are detailed methodologies for the key experiments cited in this guide.

## Dissolution Testing of Valsartan Coated Tablets

- Apparatus: USP Dissolution Apparatus (Type not specified in the abstract).
- Dissolution Medium: The study likely used a sequence of different pH media to simulate the gastrointestinal tract, starting with an acidic medium (e.g., 0.1 N HCl) followed by buffers of increasing pH (e.g., pH 6.8 and 7.4), although the specifics are not detailed in the provided text.[\[4\]](#)
- Test Conditions:
  - Volume: Typically 900 mL.[\[7\]](#)
  - Temperature:  $37 \pm 0.5^{\circ}\text{C}$ .[\[7\]](#)
  - Rotation Speed: Commonly 50 or 100 rpm.[\[7\]](#)
- Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.[\[7\]](#)
- Analysis: The amount of valsartan released is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[\[4\]](#)

## Dissolution Testing of Diclofenac Sodium Coated Pellets

- Apparatus: USP Apparatus 1 (Basket).[\[5\]](#)
- Dissolution Medium: The study involved a two-stage dissolution, first in 0.1 N HCl for 2 hours, followed by a phosphate buffer at pH 6.8.[\[5\]](#)[\[6\]](#)
- Test Conditions:
  - Volume: Not specified.
  - Temperature:  $37 \pm 0.5^{\circ}\text{C}$ .

- Rotation Speed: Not specified.
- Sampling: Samples were withdrawn at various time points up to 24 hours.[\[5\]](#)
- Analysis: The concentration of diclofenac sodium was determined using a suitable analytical method, likely UV-Vis spectrophotometry.

## Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the in vitro dissolution testing of coated tablets.

## Experimental Workflow for In Vitro Dissolution Testing

[Click to download full resolution via product page](#)

Caption: A flowchart of the in vitro dissolution testing process.

# Logical Relationships in Sustained Release

The mechanism of drug release from **Eudragit RS** coated tablets is primarily governed by diffusion through the water-insoluble but permeable polymer film. The following diagram illustrates the key factors influencing this process.



[Click to download full resolution via product page](#)

Caption: Key determinants of drug release from **Eudragit RS**.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with Eudragit RS 30 D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to In Vitro Dissolution Testing of Eudragit RS Coated Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200404#in-vitro-dissolution-testing-of-eudragit-rs-coated-tablets>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)